
2-(Trimethylsilyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)pentanoic acid is an organic compound with the molecular formula C11H26O3Si2. It is a derivative of pentanoic acid, where a trimethylsilyl group is attached to the second carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)pentanoic acid typically involves the reaction of pentanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Pentanoic acid+Trimethylsilyl chloride→2-(Trimethylsilyl)pentanoic acid+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Trimethylsilyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trimethylsilyl)pentanoic acid involves its ability to act as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for controlled deprotection.
類似化合物との比較
Similar Compounds
- 2-Trimethylsiloxyvaleric acid
- 2-Hydroxyvaleric acid, di-TMS
- 2-Hydroxyvaleric acid, bis-TMS
Uniqueness
2-(Trimethylsilyl)pentanoic acid is unique due to its specific structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its trimethylsilyl group offers protection for carboxylic acids, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
52917-12-1 |
|---|---|
分子式 |
C8H18O2Si |
分子量 |
174.31 g/mol |
IUPAC名 |
2-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C8H18O2Si/c1-5-6-7(8(9)10)11(2,3)4/h7H,5-6H2,1-4H3,(H,9,10) |
InChIキー |
SSNWTLHIOVZEOF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


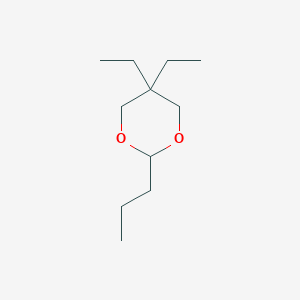

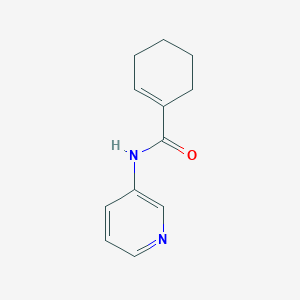


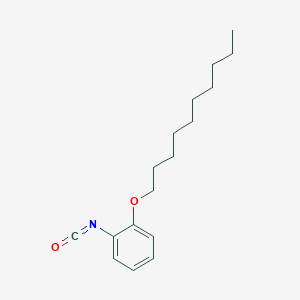
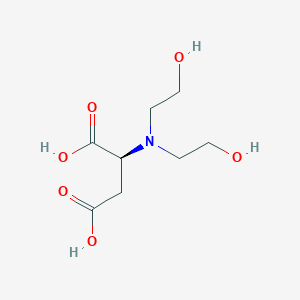

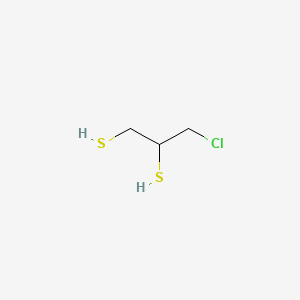
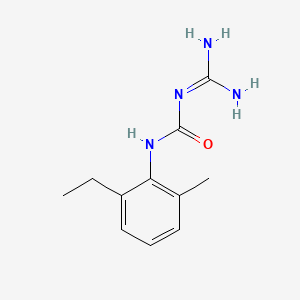


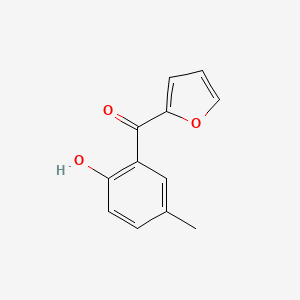
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
